5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine hydrochloride: is a heterocyclic compound containing a pyrazole ring substituted with a benzylthio group at the 5-position, a methyl group at the 1-position, and an amine group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group on the pyrazole ring.
Methylation: The methyl group can be introduced using methyl iodide in the presence of a base.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylthio group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its heterocyclic structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural features make it a potential candidate for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzylthio group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds with active site residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
5-(Benzylthio)-1,3,4-thiadiazol-2-yl-3-phenylurea: This compound has a similar benzylthio group but a different heterocyclic core.
5-(Benzylthio)-1H-pyrazole: Lacks the methyl and amine groups, making it less versatile in certain applications.
Uniqueness:
Structural Features: The combination of the benzylthio, methyl, and amine groups in the pyrazole ring makes it unique and versatile for various applications.
Biological Activity: Its specific interactions with molecular targets can lead to unique biological activities not seen in similar compounds.
This detailed article provides a comprehensive overview of 5-(Benzylthio)-1-methyl-1H-pyrazol-4-amine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14ClN3S |
---|---|
Molecular Weight |
255.77 g/mol |
IUPAC Name |
5-benzylsulfanyl-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3S.ClH/c1-14-11(10(12)7-13-14)15-8-9-5-3-2-4-6-9;/h2-7H,8,12H2,1H3;1H |
InChI Key |
NUFAKECBVYDNJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)SCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.